molecular formula C5H5BrN2O B13967931 4-Amino-5-bromopyridin-3-ol

4-Amino-5-bromopyridin-3-ol

Cat. No.: B13967931
M. Wt: 189.01 g/mol
InChI Key: YPLXQKSRKGSBQK-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-3-pyridinol is a heterocyclic organic compound with the molecular formula C5H5BrN2O It is a derivative of pyridine, featuring an amino group at the 4-position, a bromine atom at the 5-position, and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-3-pyridinol typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the bromination of 2-aminopyridine followed by nitration and subsequent reduction to yield the desired compound .

Industrial Production Methods

Industrial production methods for 4-Amino-5-bromo-3-pyridinol would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and nitration steps, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-3-pyridinol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-amino-5-bromo-3-pyridone.

    Reduction: Formation of 4-amino-3-pyridinol.

    Substitution: Formation of various substituted pyridinol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-bromo-3-pyridinol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of enzyme inhibitors or as a ligand in coordination chemistry.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-3-pyridinol in biological systems involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-bromo-3-pyridinol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

4-amino-5-bromopyridin-3-ol

InChI

InChI=1S/C5H5BrN2O/c6-3-1-8-2-4(9)5(3)7/h1-2,9H,(H2,7,8)

InChI Key

YPLXQKSRKGSBQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)O

Origin of Product

United States

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